N-Formyl-5-aminoindane
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)formamide |
InChI |
InChI=1S/C10H11NO/c12-7-11-10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2,(H,11,12) |
InChI Key |
RGBZAQBYAHTIMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC=O |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of N Formyl 5 Aminoindane
Hydrolysis and Deformylation Reactions of the Amide Bond
The most fundamental transformation of N-Formyl-5-aminoindane is the cleavage of the N-formyl group to yield 5-aminoindane. This deformylation is typically achieved through acid- or base-catalyzed hydrolysis. The general mechanism for acid-catalyzed hydrolysis involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of formic acid, regenerates the primary amine.
Common conditions for this reaction involve heating the compound in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The resulting 5-aminoindane is a versatile precursor for various derivatives. nih.govresearchgate.net The ease of this deformylation makes the formyl group a useful protecting group for the amine functionality during other synthetic steps. nih.gov
| Reaction | Reagents | Product | Significance |
| Acid-catalyzed Hydrolysis | HCl or H₂SO₄, H₂O, Heat | 5-Aminoindane | Removal of the formyl protecting group to unmask the primary amine. |
| Base-catalyzed Hydrolysis | NaOH or KOH, H₂O, Heat | 5-Aminoindane | Alternative method for deformylation, often used if other functional groups are acid-sensitive. |
N-Substituent Modifications Beyond Formylation (e.g., Alkylation, Acylation)
While this compound itself is a product of N-formylation, the resulting amide can, in principle, undergo further N-substituent modifications. However, direct alkylation or acylation of the formamide (B127407) nitrogen is uncommon. Instead, the more synthetically practical approach involves the deprotection of the formyl group to give 5-aminoindane, followed by subsequent alkylation or acylation of the now primary amine. science.gov
For instance, the resulting 5-aminoindane can be reacted with various alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acid chlorides, anhydrides) to introduce a wide array of substituents at the nitrogen atom. google.comresearchgate.net This two-step sequence (deformylation followed by N-functionalization) is a common strategy in the synthesis of various biologically active aminoindane derivatives. nih.govscience.gov
| Starting Material | Reagent | Intermediate | Final Product Class |
| This compound | 1. HCl, H₂O2. R-X (Alkyl halide) | 5-Aminoindane | N-Alkyl-5-aminoindane |
| This compound | 1. HCl, H₂O2. RCOCl (Acyl chloride) | 5-Aminoindane | N-Acyl-5-aminoindane |
Electrophilic Aromatic Substitution on the Indane Ring System
The indane ring of this compound is susceptible to electrophilic aromatic substitution. The formamido group (-NHCHO) is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino substituent. Given that the 5-position is already substituted, electrophiles will primarily target the C4 and C6 positions of the indane ring. The formamido group is an activating group, making the aromatic ring more nucleophilic and reactive towards electrophiles than benzene (B151609) itself. minia.edu.eg
Typical electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.
Halogenation: Using a halogen (e.g., Br₂ or Cl₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to introduce a halogen atom.
Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group. A patent describes the Friedel-Crafts acylation of an N-protected aminoindane as a route to 6-hydroxy-aminoindan derivatives. google.com
Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group.
The specific regioselectivity (ratio of C4 to C6 substitution) will depend on steric factors and the precise reaction conditions employed. researchgate.net
Nucleophilic Reactions Involving the N-Formyl Amide Linkage
The amide linkage in this compound has a carbonyl carbon that is electrophilic and can be attacked by strong nucleophiles. While hydrolysis (using water as a nucleophile) is the most common example, other nucleophiles can also react. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a secondary amine, converting the N-formyl group into an N-methyl group (N-methyl-5-aminoindane).
The general reactivity of formamides with nucleophiles is a well-established area of organic chemistry. jst.go.jpresearchgate.net The reaction typically involves the nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to yield the product.
Rearrangement Reactions of this compound Derivatives
While there is limited literature specifically detailing rearrangement reactions of this compound itself, the broader class of indane derivatives can undergo various skeletal rearrangements under specific conditions. For example, acid-catalyzed rearrangements of indane hydroperoxides (Hock rearrangement) and benzilic acid rearrangements of related quinone intermediates are known to occur. researchgate.netrsc.org Additionally, acid-catalyzed rearrangements of tetrahydroquinoline derivatives have been shown to produce substituted aminoindanes. google.com These reactions, however, typically require significant modification of the parent this compound structure and are not considered standard transformations of this compound.
Cyclization and Heterocycle Formation Involving this compound
This compound and its primary amine derivative, 5-aminoindane, are valuable precursors for the synthesis of fused heterocyclic systems. The formyl group itself can participate in cyclization reactions. For instance, intramolecular electrophilic aromatic substitution reactions like the Bischler-Napieralski reaction can be envisioned. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction typically involves the cyclization of a β-arylethylamide using a dehydrating agent like POCl₃ to form a dihydroisoquinoline. jk-sci.comslideshare.net While the indane structure is not a classic β-arylethylamine, analogous intramolecular cyclizations onto the activated aromatic ring are plausible under the right conditions.
More commonly, the deformylated product, 5-aminoindane, serves as the key building block. The primary amine and the adjacent aromatic ring can participate in reactions like the Pictet-Spengler reaction. wikipedia.orgjh.edunih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline or a related heterocyclic system. nih.govmdpi.com The aniline (B41778) moiety within 5-aminoindane can also be a component in multicomponent reactions to build complex heterocyclic frameworks. beilstein-journals.org The synthesis of various N-heterocycles, including five and six-membered rings, often utilizes aniline-type precursors. nih.govorganic-chemistry.orgmdpi.comrsc.org
| Reaction Name | Reactant(s) | Product Type | Description |
| Bischler-Napieralski (Analogous) | This compound, Dehydrating Agent (e.g., POCl₃) | Fused Dihydropyridine Ring | Intramolecular cyclization onto the aromatic ring to form a new heterocyclic ring. organic-chemistry.orgnrochemistry.com |
| Pictet-Spengler Reaction | 5-Aminoindane, Aldehyde/Ketone, Acid Catalyst | Fused Tetrahydropyridine Ring | Condensation and cyclization to form complex heterocyclic alkaloids. wikipedia.orgjh.edu |
| Multicomponent Reactions | 5-Aminoindane, other reactants | Poly-substituted Heterocycles | One-pot synthesis to create diverse and complex molecular architectures. beilstein-journals.org |
Derivatization Strategies for N Formyl 5 Aminoindane in Advanced Chemical Research
Specific Derivatization Techniques for Chromatographic Resolution and Mass Spectral Selectivity
In analytical chemistry, the derivatization of N-Formyl-5-aminoindane is essential for improving its behavior in chromatographic systems and enhancing its response in mass spectrometry (MS). jfda-online.com The primary goals of these modifications are to increase volatility for gas chromatography (GC), enhance detectability for high-performance liquid chromatography (HPLC), and ensure selective and sensitive detection in MS. researchgate.netcolostate.edu
For GC analysis, the inherent polarity of the N-formyl group can lead to poor peak shape and thermal instability. colostate.edu Silylation is a common technique to address this by replacing the active hydrogen on the formamide (B127407) nitrogen with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. scribd.com This conversion to a less polar, more volatile TMS derivative significantly improves chromatographic resolution and thermal stability. researchgate.net
Acylation is another powerful strategy, particularly for enhancing detection. gcms.cz Using fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) introduces fluorine atoms into the molecule. This modification not only increases volatility but also makes the derivative highly responsive to electron capture detection (ECD), a sensitive technique for analyzing halogenated compounds. jfda-online.comgcms.cz
For HPLC, derivatization focuses on introducing chromophores or fluorophores to enhance UV-visible or fluorescence detection, respectively. sdiarticle4.com Reagents such as Dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) can react with the parent 5-aminoindane before formylation to attach a highly fluorescent tag, allowing for trace-level detection. While direct derivatization of the N-formyl group for HPLC is less common, these pre-formylation tagging strategies are crucial for quantitative analysis in complex matrices. scribd.com
| Technique | Reagent | Target Functional Group | Resulting Derivative | Primary Analytical Benefit |
|---|---|---|---|---|
| Silylation | BSTFA or MSTFA | N-H of Formamide | N-Trimethylsilyl derivative | Increased volatility and thermal stability for GC-MS |
| Acylation | TFAA or PFPA | N-H of Formamide | N-Trifluoroacetyl or N-Pentafluoropropionyl derivative | Enhanced volatility and ECD sensitivity for GC |
| Alkylation | Diazomethane or Alkyl Halides | N-H of Formamide | N-Methyl or N-Alkyl derivative | Improved stability and defined fragmentation in MS |
| Fluorophore Tagging (of precursor) | Dansyl Chloride or Fmoc-Cl | Primary Amine (on 5-aminoindane) | N-Dansyl or N-Fmoc derivative (pre-formylation) | Greatly enhanced sensitivity for HPLC-Fluorescence detection |
Functional Group Interconversions for Further Synthetic Utility and Structural Elucidation
Functional group interconversions (FGIs) are fundamental in synthetic organic chemistry, allowing for the transformation of this compound into a variety of other useful compounds. solubilityofthings.com These transformations can target the N-formyl group itself or the aromatic portion of the indane ring system, expanding the molecule's synthetic potential. organic-synthesis.com
The N-formyl group is a versatile functional handle. It can be readily hydrolyzed under acidic or basic conditions to regenerate the parent primary amine, 5-aminoindane. This deprotection step is crucial if the formyl group was used as a protecting group during a previous synthetic step. Conversely, the formamide can be reduced to a secondary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can convert the N-formyl group to an N-methyl group, yielding N-methyl-5-aminoindane. acs.org
The aromatic ring of the indane scaffold is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orggeeksforgeeks.org The N-formylamino group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to it. For this compound, this directs substitution to the 4- and 6-positions of the indane ring. For instance, treatment with a mixture of nitric acid and sulfuric acid would likely yield 4-nitro- and 6-nitro-N-formyl-5-aminoindane. These transformations are key for building more complex molecular architectures and for structure-activity relationship studies. byjus.com
| Transformation | Reagents and Conditions | Functional Group Change | Product | Synthetic Utility |
|---|---|---|---|---|
| Deformylation (Hydrolysis) | Aqueous HCl or NaOH, heat | Formamide → Primary Amine | 5-Aminoindane | Removal of a protecting group; precursor for other amine chemistry |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) in THF | Formamide → Secondary Amine | N-Methyl-5-aminoindane | Synthesis of N-alkylated derivatives |
| Aromatic Nitration | HNO₃, H₂SO₄ | C-H → C-NO₂ | 4-Nitro- or 6-Nitro-N-formyl-5-aminoindane | Introduction of a nitro group for further reduction to an amine or other transformations |
| Aromatic Halogenation | Br₂, FeBr₃ | C-H → C-Br | 4-Bromo- or 6-Bromo-N-formyl-5-aminoindane | Introduction of a halogen for cross-coupling reactions (e.g., Suzuki, Heck) |
Isotopic Labeling Strategies for Mechanistic Studies and Analytical Tracing
Isotopic labeling is a powerful technique used to track the fate of molecules through complex chemical reactions or biological pathways. wikipedia.org By replacing an atom in this compound with one of its heavier, stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N), researchers can follow the labeled compound using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. ias.ac.inresearchgate.net This provides invaluable insights into reaction mechanisms and metabolic pathways. nih.gov
Specific labeling of the formyl group can be achieved by using deuterated or ¹³C-labeled formylating agents during the synthesis of the molecule. For example, using [D]-formic acid or performing H/D exchange with deuterium (B1214612) oxide (D₂O) under catalytic conditions can produce N-([²H]-Formyl)-5-aminoindane. nih.govrsc.orgrsc.org This deuterium label is readily detectable by MS as a one-mass-unit increase and can be used to study kinetic isotope effects, which helps to elucidate the rate-determining steps of reactions involving the formyl proton. researchgate.net
Labeling the core structure can be accomplished by starting the synthesis with isotopically enriched precursors. Synthesizing the molecule from ¹⁵N-labeled 5-aminoindane (prepared using a nitrogen source like ¹⁵NH₄Cl) would place the label on the nitrogen atom. alexotech.comprotein-nmr.org.uk Similarly, using precursors enriched with ¹³C can incorporate this label into the indane backbone. nih.gov These labeled analogues are indispensable as internal standards for quantitative mass spectrometry, allowing for precise measurement of the unlabeled compound in complex samples. They are also critical for NMR studies of molecular interactions and dynamics. protein-nmr.org.uk
| Isotope | Position of Label | Labeling Reagent/Precursor | Primary Analytical Application |
|---|---|---|---|
| ²H (Deuterium) | Formyl group (CHO) | [²H]-Formic acid or D₂O with a catalyst | Mechanistic studies (Kinetic Isotope Effect), metabolic tracing by MS |
| ¹³C | Formyl group (CHO) | ¹³C-Formic acid or ¹³CO | Mechanistic studies by ¹³C NMR, quantitative analysis by MS |
| ¹⁵N | Amine nitrogen (NH) | Synthesized from ¹⁵N-5-aminoindane | Tracing nitrogen atom fate in reactions, ¹⁵N NMR for structural studies, MS internal standard |
| ¹³C | Indane ring | Synthesized from ¹³C-labeled benzene (B151609) or other precursors | Tracing the carbon skeleton in metabolic or degradation pathways |
Spectroscopic and Spectrometric Characterization of N Formyl 5 Aminoindane Structural Features
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is an indispensable tool for the complete structural elucidation of N-Formyl-5-aminoindane in solution. Through a combination of one-dimensional and two-dimensional experiments, a full assignment of all proton and carbon resonances can be achieved.
The ¹H NMR spectrum of this compound provides key information about the different types of protons present in the molecule. The spectrum is typically characterized by distinct regions for formyl, aromatic, and aliphatic protons.
N-Formyl Proton: The proton of the formyl group (-CHO) typically appears as a singlet or a doublet far downfield, generally in the range of δ 8.0-8.7 ppm. Due to restricted rotation around the amide C-N bond, it is common to observe two distinct signals (rotamers), often referred to as cis and trans isomers, with one being more predominant. rsc.org The major isomer's formyl proton often appears as a singlet, while the minor isomer may present as a doublet due to coupling with the N-H proton.
Aromatic Protons: The indane moiety contains three aromatic protons. Based on the substitution pattern, one would expect a singlet for the proton at the C4 position and two doublets for the protons at the C6 and C7 positions, which are ortho-coupled to each other. The expected chemical shifts, based on data for the parent 5-aminoindane compound, would be approximately δ 7.0-7.5 ppm. chemicalbook.com
Aliphatic Protons: The five-membered aliphatic ring of the indane structure gives rise to three sets of signals. Two triplets are expected for the two pairs of methylene (B1212753) protons (-CH₂-) at positions C1 and C3, and a multiplet (typically a quintet or triplet of triplets) for the methylene protons at C2. These signals are found in the upfield region of the spectrum, generally between δ 2.0 and δ 3.0 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of 5-aminoindane and other N-formylated aromatic amines.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | ~8.0 - 9.5 | Broad Singlet |
| Formyl (CHO) | ~8.3 (trans), ~8.7 (cis) | Singlet/Doublet |
| Aromatic CH (C4) | ~7.3 | Singlet |
| Aromatic CH (C6) | ~7.2 | Doublet |
| Aromatic CH (C7) | ~7.1 | Doublet |
| Aliphatic CH₂ (C1/C3) | ~2.9 | Triplet |
| Aliphatic CH₂ (C2) | ~2.1 | Multiplet |
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, ten unique carbon signals are expected.
Carbonyl Carbon: The formyl group's carbonyl carbon is the most deshielded, appearing significantly downfield around δ 160-165 ppm. rsc.org
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm). Two of these correspond to the quaternary carbons (C3a, C7a), one to the carbon bearing the formylamino group (C5), and three to the carbons bearing protons (C4, C6, C7).
Aliphatic Carbons: Three signals in the upfield region (δ 25-40 ppm) correspond to the three aliphatic methylene carbons (C1, C2, C3).
DEPT spectroscopy is used to differentiate between CH, CH₂, and CH₃ groups.
DEPT-90: This experiment would show signals only for the three aromatic CH carbons.
DEPT-135: This experiment would display positive signals for the three aromatic CH carbons and negative signals for the three aliphatic CH₂ carbons. The quaternary and carbonyl carbons would be absent from both DEPT spectra.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |
| Carbonyl (CHO) | ~163 | C |
| Aromatic C5 | ~145 | C |
| Aromatic C3a/C7a | ~142 / ~132 | C |
| Aromatic C4/C6/C7 | ~125 / ~118 / ~115 | CH |
| Aliphatic C1/C3 | ~33 | CH₂ |
| Aliphatic C2 | ~26 | CH₂ |
2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule. sdsu.edu
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu Key expected correlations include those between the ortho-coupled aromatic protons (C6-H and C7-H) and among the adjacent aliphatic protons of the indane ring (C1-H₂ with C2-H₂ and C2-H₂ with C3-H₂).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. sdsu.edu It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking the signals from the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu It is vital for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the formyl proton to the C5 aromatic carbon, confirming the position of the formyl group. Correlations from the aliphatic protons at C1 and C3 to the aromatic quaternary carbons C3a and C7a would confirm the indane ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It can be particularly useful in determining the preferred conformation of the formyl group by observing through-space interactions between the formyl proton and nearby aromatic protons.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns, which can provide further structural confirmation. The molecular formula is C₁₀H₁₁NO, corresponding to a monoisotopic mass of approximately 161.08 Da.
EI is a hard ionization technique that causes extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint.
Molecular Ion (M⁺•): A peak corresponding to the molecular ion at m/z 161 is expected.
Key Fragmentation Pathways: The fragmentation of aminoindanes is often characterized by specific bond cleavages. researchgate.net A primary fragmentation would likely be the loss of a hydrogen atom to form a stable ion at m/z 160. Another significant pathway involves the loss of the formyl group (•CHO, 29 Da), leading to a fragment ion at m/z 132, which corresponds to the 5-aminoindane radical cation. Subsequent fragmentation of the indane ring, such as the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a retro-Diels-Alder-type reaction, could also occur, leading to further characteristic ions. researchgate.net
Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Identity |
| 161 | [M]⁺• (Molecular Ion) |
| 160 | [M-H]⁺ |
| 132 | [M-CHO]⁺• |
| 117 | [C₈H₇N]⁺• |
ESI is a soft ionization technique that typically results in minimal fragmentation, making it ideal for accurately determining the molecular weight. rsc.org
Protonated Molecule [M+H]⁺: In positive ion mode, the most prominent peak in the ESI mass spectrum would be the protonated molecule at m/z 162.09.
Adduct Ions: Depending on the solvent and additives used, other adduct ions such as the sodium adduct [M+Na]⁺ at m/z 184.07 or the potassium adduct [M+K]⁺ at m/z 200.05 may also be observed. rsc.org
High-Resolution Mass Spectrometry (HRMS): Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), the exact mass of the protonated molecule can be measured with high precision. This allows for the unambiguous determination of the elemental formula (C₁₀H₁₂NO⁺), confirming the molecular identity.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. In a typical experiment for this compound, the molecule would first be ionized, often forming a protonated molecular ion [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The resulting fragment ions (product ions) are detected, generating a product ion spectrum that serves as a structural fingerprint.
The fragmentation pattern of this compound is predictable based on the established fragmentation of amides and aminoindane structures. researchgate.netlibretexts.org The protonated molecule would likely undergo characteristic cleavages. Major fragmentation pathways are expected to include the neutral loss of carbon monoxide (CO) from the formyl group and cleavage adjacent to the nitrogen atom (alpha-cleavage), which is a dominant pathway for many amines. libretexts.org Fragmentation of the indane ring system can also occur, providing further structural confirmation. Analysis of these fragmentation patterns allows for the unambiguous confirmation of the N-formyl group and the 5-aminoindane core structure. nih.gov
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 162.09 | 134.09 | CO (28 Da) | Protonated 5-aminoindane |
| 162.09 | 117.07 | NH2CHO (45 Da) | Indanyl cation |
| 134.09 | 117.07 | NH3 (17 Da) | Indenyl cation |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., Amide I and II Bands)
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum plots the intensity of this absorption against the wavenumber (cm⁻¹), revealing the presence of characteristic functional groups. vscht.cz
For this compound, the IR spectrum would be dominated by features characteristic of a secondary amide and a substituted aromatic ring. The most diagnostic absorptions are the Amide I and Amide II bands. nih.gov The Amide I band, appearing in the range of 1700-1600 cm⁻¹, is primarily due to the C=O stretching vibration and is typically very strong. nih.govnih.gov The Amide II band, found around 1600-1500 cm⁻¹, results from a combination of N-H bending and C-N stretching vibrations. nih.gov The presence of a sharp N-H stretching band around 3300 cm⁻¹ would further confirm the secondary amide group. Additional bands corresponding to the aromatic and aliphatic C-H stretches and bends would also be present, confirming the indane substructure. vscht.cz
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
|---|---|---|
| ~3300 | N-H Stretch (Amide A) | Secondary Amide |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 3000-2850 | C-H Stretch | Aliphatic (Indane moiety) |
| 1680-1650 | C=O Stretch (Amide I) | Secondary Amide |
| 1550-1530 | N-H Bend + C-N Stretch (Amide II) | Secondary Amide |
| 1600-1450 | C=C Stretch | Aromatic Ring |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement and Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. nih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass of an ion to within a few parts per million (ppm) of its theoretical value. This level of precision allows for the determination of a unique elemental formula. nih.gov
For this compound, the molecular formula is C₁₀H₁₁NO. The theoretical monoisotopic mass of the protonated molecule ([C₁₀H₁₂NO]⁺) can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value, typically with a mass error of less than 5 ppm, provides strong evidence for the assigned elemental composition, ruling out other potential formulas that may have the same nominal mass. This technique is therefore invaluable for the definitive identification of this compound in complex samples. researchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO |
| Nominal Mass | 161 |
| Monoisotopic Mass | 161.084064 |
| Analyzed Ion | [M+H]⁺ |
| Theoretical Exact Mass of [M+H]⁺ | 162.091889 |
Computational and Theoretical Investigations of N Formyl 5 Aminoindane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic behavior of N-Formyl-5-aminoindane. These methods allow for a detailed analysis of the molecule's ground state properties, orbital interactions, and charge distribution, which are key determinants of its chemical reactivity.
Illustrative DFT Calculated Ground State Properties of this compound
| Parameter | Predicted Value |
|---|---|
| Ground State Energy (Hartree) | -588.7 |
| Dipole Moment (Debye) | 3.5 |
| C-N Amide Bond Length (Å) | 1.37 |
| C=O Amide Bond Length (Å) | 1.24 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich aminoindane ring, whereas the LUMO is likely centered on the formyl group's carbonyl moiety. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. scribd.com A smaller gap suggests higher reactivity.
Natural Bond Orbital (NBO) analysis can further elucidate the charge distribution, revealing the partial charges on each atom. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack. The nitrogen and oxygen atoms of the formyl group are expected to carry significant negative partial charges, while the carbonyl carbon will be electrophilic.
Illustrative Molecular Orbital and Charge Distribution Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| HOMO Energy (eV) | -5.8 |
| LUMO Energy (eV) | -0.9 |
| HOMO-LUMO Gap (eV) | 4.9 |
| NBO Charge on Amide Nitrogen | -0.65 |
| NBO Charge on Carbonyl Oxygen | -0.58 |
| NBO Charge on Carbonyl Carbon | +0.52 |
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis helps to identify the most stable arrangements of the atoms in space. A key conformational feature of this compound is the rotation around the C-N amide bond. Due to partial double bond character, this rotation is restricted, leading to the existence of cis and trans isomers. nsf.gov Computational studies on similar N-aryl amides have shown that the trans conformer is generally more stable. nsf.gov The rotational barrier between these conformers can be calculated and is typically in the range of 15-20 kcal/mol for amides. acs.org
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time in a simulated environment, such as in a solvent. These simulations can reveal the accessible conformations and the flexibility of the indane ring and the formyl group, offering a deeper understanding of its structural dynamics.
Mechanistic Studies of Formylation and Deformylation Pathways through Computational Modeling
Computational modeling is a powerful tool for elucidating the reaction mechanisms of chemical transformations. For this compound, this includes its formation (formylation of 5-aminoindane) and its breakdown (deformylation).
The formylation of 5-aminoindane can be modeled to understand the transition states and intermediates involved. This allows for the determination of the reaction's energy profile and can help in optimizing reaction conditions. Similarly, the mechanism of deformylation, which can occur under acidic or basic conditions, can be investigated to understand the stability of the N-formyl group.
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the structural characterization of this compound.
NMR Chemical Shifts : DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. conicet.gov.arresearchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure. For instance, the chemical shift of the formyl proton is expected to be in the downfield region, characteristic of amide protons. rsc.org
IR Frequencies : The vibrational frequencies in the infrared (IR) spectrum can also be calculated using DFT. researchgate.net This allows for the assignment of specific absorption bands to the vibrational modes of the molecule. A prominent feature in the predicted IR spectrum of this compound would be the strong carbonyl (C=O) stretching frequency, typically observed around 1670 cm-1 for N-aryl amides. researchgate.net
Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
|---|---|
| 1H NMR: Formyl H (ppm) | 8.4 |
| 13C NMR: Carbonyl C (ppm) | 162.5 |
| IR: C=O Stretch (cm-1) | 1675 |
| IR: N-H Stretch (cm-1) | 3280 |
Molecular Modeling of this compound Interactions in Chemical Systems
Molecular modeling techniques, such as molecular docking, can be employed to study the potential interactions of this compound with other molecules, such as biological macromolecules or catalyst surfaces. These simulations can predict the preferred binding modes and estimate the strength of the interactions. This is particularly useful in fields like medicinal chemistry and materials science to understand how the molecule might behave in a complex chemical environment. The formyl group and the aminoindane moiety both offer sites for hydrogen bonding and other non-covalent interactions, which would be the focus of such modeling studies.
Ligand-Based and Structure-Based Computational Approaches
In the absence of specific studies on this compound, one can only speculate on how ligand-based and structure-based computational approaches could be applied.
Ligand-Based Approaches: If a series of molecules structurally related to this compound with known biological activities were available, ligand-based methods could be employed. These methods analyze the physicochemical properties of these molecules to build a predictive model. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies could correlate molecular descriptors (e.g., electronic properties, hydrophobicity, steric effects) with biological activity. Pharmacophore modeling could also be used to identify the essential chemical features required for a molecule to interact with a specific biological target.
Structure-Based Approaches: Should the three-dimensional structure of a biological target for this compound be identified and characterized (e.g., through X-ray crystallography or NMR spectroscopy), structure-based design methods would become applicable. These approaches utilize the 3D structure of the target's binding site to design or identify potential ligands. This would involve analyzing the shape, size, and chemical environment of the binding pocket to design molecules that fit snugly and form favorable interactions.
Docking and Molecular Dynamics Simulations of Compound-Target Interactions
Following the principles of structure-based design, molecular docking and molecular dynamics simulations would be the subsequent steps in a hypothetical computational investigation of this compound.
Molecular Docking: This technique would predict the preferred orientation of this compound when bound to a specific biological target. By scoring different binding poses, researchers could estimate the binding affinity and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. The results of such a study would be presented in a data table format, as shown hypothetically below.
Hypothetical Docking Results of this compound with a Target Protein
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR82, PHE258, GLN72 |
| Hydrogen Bonds | 1 (with GLN72) |
| Hydrophobic Interactions | 5 |
This data is purely illustrative and not based on actual research.
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the this compound-target complex over time, molecular dynamics simulations would be performed. These simulations would provide insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and the protein, and the role of solvent molecules in the interaction. Key findings from an MD simulation could be summarized in a table, as illustrated below.
Hypothetical Molecular Dynamics Simulation Parameters for this compound-Target Complex
| Parameter | Description |
| Simulation Time | 100 nanoseconds |
| RMSD of Ligand | Stable (average 0.2 nm) |
| Key Persistent Interactions | Hydrogen bond with GLN72 |
| Conformational Changes | Minor fluctuations in a loop region of the protein |
This data is purely illustrative and not based on actual research.
Structure Activity Relationship Sar Studies Incorporating N Formyl 5 Aminoindane
Influence of the N-Formyl Group on Structural Rigidity and Conformation of Aminoindanes
The rigidity imparted by the N-formyl group can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The specific conformational preferences induced by the formyl group would depend on the stereochemistry of the indane core and the presence of other substituents.
Systematic Substituent Effects on the Indane Core and Nitrogen Atom and their Stereochemical Implications
Systematic modifications to the indane core and the nitrogen atom of N-Formyl-5-aminoindane are essential for elucidating the SAR and optimizing biological activity. The stereochemistry of these substitutions plays a pivotal role in determining the molecule's interaction with chiral biological environments like receptors and enzymes. nih.gov
Substitutions on the Indane Core:
The indane core of this compound presents several positions for substitution. Modifications at these positions can influence the molecule's lipophilicity, electronic properties, and steric profile. For instance, the addition of substituents to the aromatic part of the indane ring can affect its interaction with hydrophobic pockets in a binding site. Research on other indane-core compounds has shown that even small changes, such as the placement of a methyl group, can significantly impact biological activity. nih.gov The stereochemistry of substituents on the five-membered ring of the indane is also critical. The relative orientation of these substituents (cis or trans) can lead to distinct enantiomers with potentially different pharmacological profiles. nih.gov
Substitutions on the Nitrogen Atom:
While the prompt focuses on the N-formyl group, hypothetical modifications to this group can further illuminate the SAR. Replacing the formyl hydrogen with other alkyl or aryl groups would alter the steric bulk and electronic nature of the amide. Such changes would directly impact the conformational constraints discussed in the previous section and could either enhance or diminish binding affinity depending on the specific requirements of the biological target.
| Substitution Position | Type of Substituent | Potential Effect on Activity | Stereochemical Consideration |
| Indane Aromatic Ring | Electron-donating/withdrawing groups | Modulates electronic interactions and lipophilicity | Positional isomers can have different activities |
| Indane Aliphatic Ring | Alkyl groups, hydroxyl groups | Alters steric profile and potential for hydrogen bonding | Cis/trans isomers and enantiomers can exhibit different potencies |
| N-Formyl Group | Replacement of formyl hydrogen | Modifies steric hindrance and electronic properties around the nitrogen | Can influence the preferred conformation of the side chain |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. nih.gov
In a hypothetical QSAR study of this compound derivatives, a training set of molecules with known biological activities would be used to build a predictive model. This model would be based on calculated molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electrostatic, and hydrophobic fields.
Key steps in a QSAR study for this compound derivatives would include:
Data Set Preparation: A series of this compound analogs with a range of biological activities would be selected.
Molecular Modeling and Alignment: 3D structures of the molecules would be generated and aligned based on a common scaffold.
Descriptor Calculation: Various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields for 3D-QSAR) would be calculated.
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, would be used to create a model correlating the descriptors with biological activity. The model's predictive power would be validated using an external test set of compounds. nih.govmdpi.com
The resulting QSAR model could provide contour maps that visualize the regions around the this compound scaffold where certain properties are favorable or unfavorable for activity. For example, a CoMFA steric contour map might indicate that bulky substituents are preferred in one region, while a CoMSIA electrostatic map might highlight areas where positive or negative charges enhance activity. Such models are valuable tools for predicting the activity of novel derivatives and guiding the design of more potent compounds. nih.gov
| QSAR Method | Information Provided | Application to this compound |
| CoMFA | 3D contour maps of steric and electrostatic fields | Identify regions where steric bulk and charge are critical for activity |
| CoMSIA | 3D contour maps of steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields | Provide a more detailed understanding of the structural requirements for binding |
| 2D-QSAR | Correlation of 2D descriptors (e.g., logP, molar refractivity) with activity | Useful for initial screening and understanding general trends |
N Formyl 5 Aminoindane As a Precursor or Building Block in Complex Chemical Syntheses
Synthesis of Novel Heterocyclic Systems Incorporating the Aminoindane Scaffold
The formyl group of N-Formyl-5-aminoindane is a key functional handle for the construction of various heterocyclic rings fused to the indane framework. Classic cyclization reactions, such as the Bischler-Napieralski and Pictet-Spengler reactions, are prime candidates for this purpose.
In a hypothetical Bischler-Napieralski-type reaction, this compound could be reacted with a suitable phenethylamine (B48288) derivative. Subsequent intramolecular electrophilic aromatic substitution, promoted by a dehydrating agent like phosphorus oxychloride, would theoretically lead to the formation of a dihydroisoquinoline ring fused to the indane moiety. The reaction conditions would likely require optimization to favor the desired cyclization at the electron-rich aromatic ring of the indane.
Similarly, a Pictet-Spengler reaction could be envisioned. This would involve the condensation of 5-aminoindane (derived from the de-formylation of this compound) with an appropriate aldehyde or keto-acid, followed by an acid-catalyzed intramolecular cyclization to yield tetrahydro-β-carboline or related structures. The rigidity of the indane scaffold could impart interesting conformational constraints on the newly formed heterocyclic ring.
| Reaction Type | Potential Reactants with this compound | Potential Heterocyclic Product |
| Bischler-Napieralski | Phenethylamine derivatives | Indano-dihydroisoquinolines |
| Pictet-Spengler (from 5-aminoindane) | Aldehydes, Keto-acids | Indano-tetrahydro-β-carbolines |
Application in the Construction of Bridged Bicyclic and Polycyclic Systems
The development of bridged bicyclic and polycyclic systems containing the aminoindane core is a challenging synthetic endeavor where this compound could offer unique advantages. Intramolecular cycloaddition reactions are a plausible strategy. For instance, the formyl group could be elaborated into a dienophile or a diene. Subsequent intramolecular Diels-Alder reaction with a suitably positioned diene or dienophile on a side chain attached to the indane nucleus would generate complex, three-dimensional bridged structures.
Another theoretical approach involves intramolecular [2+2] photocycloaddition reactions. Conversion of the formyl group to an α,β-unsaturated carbonyl moiety, followed by photochemical irradiation, could lead to the formation of cyclobutane (B1203170) rings, thereby constructing a bridged system. The success of such reactions would be highly dependent on the conformational flexibility of the linker connecting the reacting partners.
Integration into Peptidomimetic Structures and Other Bio-Inspired Molecules
The rigid indane scaffold is an attractive feature for its incorporation into peptidomimetics, molecules that mimic the structure and function of peptides. This compound can serve as a constrained amino acid surrogate. The formyl group can be readily converted to a carboxylic acid or an amine, allowing for its integration into a peptide backbone via standard peptide coupling techniques. The resulting peptidomimetic would possess a conformationally restricted element, which can be beneficial for enhancing binding affinity and metabolic stability.
Furthermore, the aminoindane moiety can be used to mimic the side chain of aromatic amino acids like phenylalanine or tyrosine, with the formyl group providing a point for further functionalization to introduce additional binding elements or to modulate pharmacokinetic properties.
Role in the Synthesis of Analogues with Specific Chemical Properties
The chemical properties of molecules can be fine-tuned by introducing specific functional groups. The formyl group of this compound is a versatile precursor for a wide array of other functionalities. For example, it can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted to a cyano group. Each of these transformations opens up new avenues for the synthesis of analogues with tailored electronic and steric properties.
| Transformation of Formyl Group | Resulting Functional Group | Potential Change in Chemical Properties |
| Oxidation | Carboxylic Acid (-COOH) | Increased acidity, potential for hydrogen bonding |
| Reduction | Hydroxymethyl (-CH₂OH) | Increased polarity, hydrogen bond donor/acceptor |
| Conversion to Nitrile | Cyano (-CN) | Increased polarity, linear geometry |
| Reductive Amination | Aminomethyl (-CH₂NR₂) | Introduction of a basic center |
These modifications can be used to explore structure-activity relationships in medicinal chemistry or to develop materials with specific optical or electronic properties.
Design and Synthesis of Labeled Probes for Advanced Chemical Research
Labeled probes are essential tools in chemical biology and materials science for studying molecular interactions and dynamics. This compound can be a valuable scaffold for the synthesis of such probes. The formyl group provides a convenient attachment point for reporter molecules such as fluorophores, biotin, or radioactive isotopes.
For instance, a fluorescent dye containing a reactive amine could be coupled to the formyl group via reductive amination to generate a fluorescently labeled aminoindane derivative. This probe could then be used to visualize the localization of a target protein or to study the properties of a material. Similarly, the introduction of a chelating agent at the formyl position would allow for the incorporation of a radiometal for use in imaging studies.
Q & A
Q. What are the recommended synthetic routes for N-Formyl-5-aminoindane, and how can purity and structural integrity be validated?
- Methodological Answer : this compound synthesis typically involves formylation of 5-aminoindane using formylating agents (e.g., formic acid or acetic formic anhydride). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via H/C NMR (compare peaks to reference spectra) and high-resolution mass spectrometry (HRMS) . For safety protocols during synthesis, refer to guidelines for handling formylating agents, including proper ventilation and PPE .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use H NMR (DMSO-d6, 400 MHz) to identify formyl protons (δ ~8.1 ppm) and aromatic protons (δ ~6.5–7.5 ppm). IR spectroscopy can confirm the formyl group (C=O stretch ~1680 cm).
- Chromatography : Reverse-phase HPLC (acetonitrile/water gradient) with UV detection ensures purity >95%. Cross-validate with GC-MS for volatile byproducts .
- Reference Standards : Compare data to NIST Chemistry WebBook entries for analogous formylated amines .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Conduct stability studies under varying conditions (e.g., pH, temperature) using accelerated degradation protocols. Monitor decomposition via TLC or HPLC weekly for the first month . For spills, follow formamide-handling protocols: rinse with water, neutralize with dilute acetic acid, and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Data Triangulation : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, discrepancies in IC values may arise from differences in solvent (DMSO vs. ethanol) or serum content in cell media.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to pooled data, accounting for batch effects or instrument variability. Document uncertainties in methodology (e.g., ±5% error in concentration measurements) .
- Replication Studies : Repeat key experiments under standardized conditions, adhering to protocols from the most cited study .
Q. What experimental design strategies are critical for assessing the stability of this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Spike this compound into plasma/PBS and incubate at 37°C. Quench reactions at intervals (0, 1, 4, 24 hrs) with ice-cold acetonitrile.
- Analysis : Use LC-MS/MS to quantify parent compound and degradation products. Include internal standards (e.g., deuterated analogs) to control for matrix effects.
- Statistical Modeling : Fit degradation data to first-order kinetics to calculate half-life. Report confidence intervals (95%) for reproducibility .
Q. How should researchers address ethical and reporting standards when publishing data on this compound?
- Methodological Answer :
- Ethical Compliance : Declare conflicts of interest and adhere to institutional review board (IRB) guidelines if using human/animal samples. Reference the Standard Application Form for Ethical Review (Section A3/A4 for team qualifications) .
- Data Transparency : Publish raw spectral data (NMR, MS) in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for datasets .
- Discussion Section : Contextualize findings against prior work using phrases like “contrary to Smith et al. (2022), our results suggest…” or “this aligns with Johnson et al. (2020) but extends to…” .
Methodological Best Practices
- Contradiction Analysis : When conflicting data arise, perform sensitivity analyses to identify variables impacting results (e.g., temperature, solvent purity). Use tools like Bland-Altman plots for method comparison .
- Data Presentation : Follow IMRaD (Introduction, Methods, Results, Discussion) structure. Place large datasets (e.g., kinetic curves) in appendices, with key processed data (e.g., rate constants) in the main text .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
